molecular formula C10H8ClN3S B1470954 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride CAS No. 1284226-14-7

2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride

Cat. No.: B1470954
CAS No.: 1284226-14-7
M. Wt: 237.71 g/mol
InChI Key: XCAQPJKCWPSGEV-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyrazole with 2-chlorobenzothiazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with hydrochloric acid serving as the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-3-Yl)-1H-Benzimidazole: Similar in structure but with a benzimidazole ring instead of benzothiazole.

    2-(1H-Pyrazol-3-Yl)-1,3-Benzoxazole: Contains a benzoxazole ring, differing in the heteroatom present.

Uniqueness

2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride is unique due to the presence of both pyrazole and benzothiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S.ClH/c1-2-4-9-7(3-1)12-10(14-9)8-5-6-11-13-8;/h1-6H,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAQPJKCWPSGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=NN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride
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2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride
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2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride
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2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride
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2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride
Reactant of Route 6
2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride

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